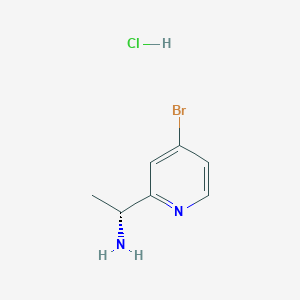

(R)-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride

Description

(R)-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride is a chiral amine derivative featuring a brominated pyridine ring. The compound is characterized by a 4-bromo substituent on the pyridine ring and an ethanamine group, with the (R)-enantiomer configuration. Its molecular formula is C₇H₁₀BrClN₂, and it has a molar mass of 237.53 g/mol .

Properties

Molecular Formula |

C7H10BrClN2 |

|---|---|

Molecular Weight |

237.52 g/mol |

IUPAC Name |

(1R)-1-(4-bromopyridin-2-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C7H9BrN2.ClH/c1-5(9)7-4-6(8)2-3-10-7;/h2-5H,9H2,1H3;1H/t5-;/m1./s1 |

InChI Key |

PHKIMBPFWPQAKE-NUBCRITNSA-N |

Isomeric SMILES |

C[C@H](C1=NC=CC(=C1)Br)N.Cl |

Canonical SMILES |

CC(C1=NC=CC(=C1)Br)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride typically involves the following steps:

Bromination: The starting material, pyridine, is brominated at the 4-position using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

Amination: The brominated pyridine is then subjected to a nucleophilic substitution reaction with an ethanamine derivative. This step often requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Resolution: The resulting racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.

Hydrochloride Formation: Finally, the ®-1-(4-Bromopyridin-2-yl)ethanamine is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride may involve large-scale bromination and amination processes, followed by chiral resolution using advanced techniques such as chiral chromatography or enzymatic resolution. The final product is then purified and crystallized to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxidized pyridine derivatives.

Reduction: Formation of reduced ethanamine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

®-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Bromopyridine Derivatives

(R)-1-(5-Bromopyridin-2-yl)ethanamine Hydrochloride (CAS 953780-70-6)

- Structure : Differs in bromine position (5-bromo vs. 4-bromo on pyridine).

- Molecular Formula : C₇H₁₀BrClN₂ (identical to the target compound).

- Molar Mass : 237.53 g/mol .

- For example, 5-bromo derivatives may engage in distinct π-π stacking or hydrogen-bonding interactions compared to 4-bromo analogs.

(S)-1-(5-Bromopyridin-2-yl)ethanamine Dihydrochloride (CAS 1391450-63-7)

- Structure : Enantiomeric dihydrochloride salt of the 5-bromo isomer.

- Molecular Formula : C₇H₁₁BrCl₂N₂.

- Key Differences: The (S)-enantiomer and dihydrochloride form may exhibit divergent solubility, stability, and pharmacokinetic profiles compared to the (R)-monohydrochloride form .

Aromatic Ring Variants

(R)-1-(4-Bromophenyl)ethylamine (BP 1897, CAS 1114559-14-6)

Indole-Based Analogs (Compounds 1–3 from )

- Structures : 2-(1H-indol-3-yl)ethanamine hydrochlorides with 5-ethyl or 5-propyl substituents.

- Molecular Features : Nitro groups on indole rings form hydrogen bonds with TYR604 and LYS546 in HSP90 .

- Key Differences : The indole core provides a larger aromatic system and nitro groups absent in the target compound, leading to stronger HSP90 inhibition via additional interactions .

Non-Aromatic Derivatives

(R)-1-(Tetrahydrofuran-2-yl)ethanamine Hydrochloride (CAS 2089682-47-1)

- Structure : Tetrahydrofuran ring replaces bromopyridine.

- Molecular Formula: C₆H₁₄ClNO.

- Molar Mass : 151.63 g/mol .

- Key Differences : The cyclic ether moiety increases hydrophilicity and alters conformational flexibility, likely shifting therapeutic applications away from aromatic-targeted pathways .

Tabulated Comparison of Key Properties

Research Findings and Implications

- Biological Activity : Pyridine-based brominated amines (e.g., the target compound) may exhibit weaker HSP90 inhibition compared to indole derivatives due to the absence of nitro groups critical for TYR604 interactions .

- Enantiomeric Specificity : The (R)-configuration in bromopyridines could offer superior target engagement compared to (S)-enantiomers, as seen in related chiral amines .

- Positional Isomerism : 4-Bromo pyridines may favor interactions with hydrophobic pockets, whereas 5-bromo isomers might enhance electronic effects for nucleophilic substitution reactions .

Biological Activity

(R)-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride is a chiral amine compound notable for its unique structural features, which include a brominated pyridine ring and an ethylamine side chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are primarily attributed to its interactions with various receptors and enzymes.

- Molecular Formula : C₇H₁₀BrClN₂

- Molecular Weight : 237.52 g/mol

- Structure : The compound consists of a pyridine ring substituted with a bromine atom at the 4-position and an ethanamine group.

The biological activity of this compound is largely mediated through its ability to bind to specific receptors or enzymes, modulating their activity. The presence of the bromine atom enhances the compound's reactivity, allowing it to participate in various biochemical interactions that can lead to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Neurotransmitter Modulation : Similar compounds have shown potential as modulators of neurotransmitter systems, which could contribute to effects on mood and cognition.

- Antimicrobial Properties : Studies have reported that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .

- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory activities, suggesting that this compound may also exhibit such effects.

Case Studies

Several studies have explored the biological implications of this compound:

- Antimicrobial Activity : In a study examining various synthesized alkaloids, this compound demonstrated significant antibacterial activity against multiple bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 46.9 μg/mL to 93.7 μg/mL .

- Neuropharmacological Effects : Research has indicated that compounds structurally related to this compound can act as selective inhibitors for certain kinases involved in neurological pathways, potentially influencing conditions such as anxiety and depression .

Data Table: Biological Activity Overview

Q & A

Q. How can the enantiomeric purity of (R)-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride be experimentally confirmed?

Methodological Answer: Enantiomeric purity is critical for chiral compounds. Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a mobile phase of hexane/isopropanol (90:10 v/v) with 0.1% diethylamine. Alternatively, NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) can resolve enantiomers. For example, the (S)-enantiomer of a related compound was confirmed using [α]D values and HPLC retention times .

Q. What are the standard synthetic routes for preparing this compound?

Methodological Answer: Two primary routes are:

Reductive Amination : React 4-bromo-2-pyridinecarboxaldehyde with (R)-α-methylbenzylamine under hydrogenation (H₂, Pd/C) to form the amine, followed by HCl salt precipitation.

Nucleophilic Substitution : Substitute a bromine atom in 2-amino-4-bromopyridine with (R)-ethylamine under basic conditions (K₂CO₃, DMF, 80°C).

Purity (>98%) is confirmed via LC-MS and elemental analysis .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Storage : Seal in moisture-resistant containers at room temperature, away from light. Degradation products (e.g., free amine) can form under humid conditions .

- Waste Disposal : Neutralize with dilute HCl and dispose via licensed chemical waste services to avoid environmental contamination .

Advanced Questions

Q. How can contradictory yields in chiral synthesis be resolved?

Methodological Answer: Yield discrepancies often arise from:

- Catalyst Efficiency : Screen chiral catalysts (e.g., Ru-BINAP) for asymmetric hydrogenation. For example, a 57% yield was achieved using (R)-6 in a related synthesis .

- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate stability.

- Workup Optimization : Adjust pH during HCl salt precipitation to avoid co-precipitation of impurities.

Document reaction parameters (temperature, solvent purity) rigorously to identify variability sources .

Q. What strategies improve coupling reactions involving this compound in drug discovery?

Methodological Answer:

- Buchwald-Hartwig Amination : Use Pd(OAc)₂/Xantphos catalyst with Cs₂CO₃ in toluene (110°C) to couple with aryl halides.

- Suzuki-Miyaura Cross-Coupling : React with boronic acids using Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O (80°C).

- Protection/Deprotection : Protect the amine with Boc groups to prevent side reactions during coupling .

Q. How is enantiomer-specific bioactivity evaluated for this compound?

Methodological Answer:

- In Vitro Assays : Test (R)- and (S)-enantiomers against target enzymes (e.g., kinases) using fluorescence polarization.

- Docking Studies : Perform molecular dynamics simulations to compare binding affinities. For example, (R)-enantiomers of similar compounds showed higher antifungal activity due to steric complementarity .

- Metabolic Stability : Use hepatic microsomes to assess enantiomer-specific clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.